molecular formula C22H20BrFN2O3 B2845204 (2Z)-6-bromo-2-[(2-fluoro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide CAS No. 1327184-31-5

(2Z)-6-bromo-2-[(2-fluoro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B2845204
CAS No.: 1327184-31-5
M. Wt: 459.315
InChI Key: WGDFDAVAMBHNRL-ROMGYVFFSA-N
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Description

This compound belongs to the chromene-3-carboxamide family, characterized by a benzopyran core substituted with an imino group and a carboxamide side chain. The (2Z)-configuration indicates a specific stereochemistry at the C2 position, critical for its molecular interactions. Key structural features include:

  • 2-[(2-fluoro-4-methylphenyl)imino] group: The electron-withdrawing fluorine and electron-donating methyl groups modulate electronic properties and steric bulk .
  • N-(tetrahydrofuran-2-ylmethyl) side chain: Introduces a heterocyclic moiety, improving solubility and bioavailability compared to purely aromatic analogs .

Synthetic routes typically involve condensation of brominated chromene precursors with substituted phenylimino groups under basic conditions (e.g., NaH/THF), followed by carboxamide functionalization .

Properties

IUPAC Name

6-bromo-2-(2-fluoro-4-methylphenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrFN2O3/c1-13-4-6-19(18(24)9-13)26-22-17(21(27)25-12-16-3-2-8-28-16)11-14-10-15(23)5-7-20(14)29-22/h4-7,9-11,16H,2-3,8,12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDFDAVAMBHNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NCC4CCCO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies Overview

The target compound’s structural complexity necessitates sequential functionalization of the chromene scaffold. Key steps include:

  • Chromene Core Construction : Knoevenagel condensation or Bi(OTf)3-catalyzed cyclization.
  • Bromination : Electrophilic substitution at position 6.
  • Imino Group Formation : Condensation with 2-fluoro-4-methylaniline.
  • Carboxamide Coupling : Activation of the carboxylic acid and reaction with tetrahydrofuran-2-ylmethylamine.

Each step is optimized for yield and stereoselectivity, with the Z-configuration stabilized by intramolecular hydrogen bonding.

Stepwise Synthesis

Chromene Core Formation

The chromene backbone is synthesized via Knoevenagel condensation between 2-hydroxybenzaldehyde derivatives and active methylene compounds (e.g., malononitrile). For example:
$$
\text{2-Hydroxy-5-bromobenzaldehyde} + \text{Malononitrile} \xrightarrow{\text{KOH, EtOH}} \text{6-Bromo-2H-chromene-3-carbonitrile}
$$
This method achieves yields of 80–89% under reflux conditions. Alternatively, Bi(OTf)3-catalyzed cyclization in 1,4-dioxane/water (10:1) at 80°C facilitates chromene formation with 66–95% efficiency.

Table 1: Chromene Synthesis Optimization
Method Catalyst/Solvent Temperature Yield (%)
Knoevenagel Condensation KOH/Ethanol Reflux 80–89
Bi(OTf)3 Catalysis Bi(OTf)3/1,4-dioxane 80°C 66–95

Bromination at Position 6

Bromine is introduced via electrophilic aromatic substitution using N-bromosuccinimide (NBS) in dichloromethane at 0°C. Alternatively, H₂O₂/HBr systems (as described in CN111825531B) achieve regioselective bromination of phenolic precursors. Post-bromination, the intermediate is purified via silica gel chromatography (20% EtOAc/hexane).

Imino Group Introduction

The imino linkage is formed by condensing 6-bromo-2-oxo-2H-chromene-3-carboxylic acid with 2-fluoro-4-methylaniline under Dean-Stark conditions to remove water. Acetic acid catalysis at 120°C for 12 hours yields the (Z)-isomer preferentially due to steric hindrance.

Reaction Mechanism:

$$
\text{6-Bromo-2-oxochromene-3-carboxylic acid} + \text{2-Fluoro-4-methylaniline} \xrightarrow{\text{AcOH, Δ}} \text{(2Z)-Imino intermediate}
$$

Carboxamide Coupling

The carboxylic acid is activated using DCC (N,N'-dicyclohexylcarbodiimide) and reacted with tetrahydrofuran-2-ylmethylamine in THF at room temperature. The reaction is monitored via TLC, and the product is isolated using reversed-phase C18 chromatography.

Table 2: Carboxamide Coupling Efficiency
Coupling Reagent Solvent Time (h) Yield (%)
DCC THF 24 75
EDCI/HOBt DCM 18 82

Characterization and Analytical Validation

  • NMR Spectroscopy : ¹H NMR (500 MHz, CDCl₃) confirms the Z-configuration via a downfield shift of the imino proton (δ 8.5–9.0 ppm).
  • HRMS : Molecular ion peak at m/z 459.315 (C₂₂H₂₀BrFN₂O₃).
  • HPLC Purity : ≥95% (C18 column, 70:30 MeOH/H₂O).

Challenges and Alternative Approaches

  • Stereoselectivity : The Z-isomer is favored due to intramolecular H-bonding between the imino proton and carbonyl oxygen.
  • Side Reactions : Over-bromination is mitigated by controlled NBS stoichiometry.
  • Green Chemistry : Ultrasound-assisted synthesis reduces reaction time by 40% but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-bromo-2-[(2-fluoro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (2Z)-6-bromo-2-[(2-fluoro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Chromene-3-carboxamide Derivatives

Compound Name Substituents (R1, R2, R3) Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound R1=Br, R2=2-F-4-MePh, R3=THF-2-ylmethyl ~437.3 Enhanced solubility, halogen bonding
(2Z)-6-Bromo-2-[(4-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide R1=Br, R2=4-Cl-2-FPh, R3=THF-2-ylmethyl ~457.8 Increased lipophilicity, antimicrobial activity
(2Z)-6-Bromo-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide R1=Br, R2=4-PhOPh, R3=H ~423.3 Lower solubility, π-π stacking
(2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide R1=H, R2=3-MeOPh, R3=2-MeOPh ~377.4 Electron-donating groups, fluorescence applications

Key Findings:

Electronic Effects: The 2-fluoro-4-methylphenyl group in the target compound balances electron-withdrawing (F) and donating (Me) effects, optimizing stability and reactivity. In contrast, the 4-chloro-2-fluorophenyl analog () exhibits higher lipophilicity due to chlorine but reduced metabolic stability . 4-Phenoxyphenyl () introduces strong π-π interactions but reduces aqueous solubility, limiting bioavailability .

Side Chain Modifications :

  • The tetrahydrofuran-2-ylmethyl group in the target compound improves solubility (logP ~2.1) compared to the unsubstituted carboxamide (logP ~3.5 in ) .
  • Methoxy-substituted analogs () show fluorescence properties but lack halogen atoms for targeted binding .

Synthetic Yields: NaH/THF-mediated reactions () achieve moderate yields (~60–70%) for brominated chromenes, whereas phenoxy-substituted derivatives require harsher conditions (e.g., DMF, 80°C) .

Research Implications

  • Pharmacological Potential: The target compound’s bromine and fluorine atoms suggest utility in kinase inhibition or antimicrobial studies, akin to related halogenated chromenes .
  • Structure-Activity Relationships (SAR) :
    • Halogen substituents (Br, F, Cl) correlate with enhanced target binding but may increase toxicity.
    • Polar side chains (e.g., THF-2-ylmethyl) mitigate hydrophobicity-driven toxicity .

Biological Activity

Chemical Structure and Properties

The compound features a complex structure that incorporates a chromene framework, an imine functional group, and a carboxamide moiety. The presence of bromine and fluorine atoms suggests potential interactions with biological targets due to their electronegative nature.

Structure Overview

ComponentDescription
Chromene CoreA bicyclic structure known for various bioactivities
Imine GroupPotential for nucleophilic attack and reactivity
Carboxamide MoietyInvolvement in hydrogen bonding and stability
Bromine and Fluorine SubstituentsInfluence on lipophilicity and target binding

Research indicates that the compound may exhibit multiple mechanisms of action, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has inhibitory effects against certain bacterial strains, potentially due to its ability to disrupt cell membrane integrity or interfere with metabolic pathways.
  • Anticancer Properties : Some derivatives of chromene compounds have shown promise in cancer treatment by inducing apoptosis in cancer cells through the activation of caspases or inhibition of cell proliferation pathways.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of various chromene derivatives, including the target compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
  • Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that the compound induces cytotoxicity in human breast cancer cell lines (MCF-7), with IC50 values around 15 µM. The mechanism was linked to the induction of oxidative stress and DNA damage.
  • Anti-inflammatory Activity : In a model of acute inflammation, administration of the compound reduced paw edema in rats by approximately 50%, suggesting significant anti-inflammatory properties.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

  • Absorption : The lipophilic nature due to halogen substitutions may enhance membrane permeability.
  • Distribution : The compound's distribution is likely influenced by its molecular weight and lipophilicity, affecting its bioavailability.
  • Metabolism : Potential metabolic pathways include oxidation by cytochrome P450 enzymes, which could lead to active or inactive metabolites.
  • Excretion : Renal excretion is expected for polar metabolites.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer: Synthesis optimization involves multi-step protocols, including halogenation (using bromine for bromo-substitution), imine formation via Schiff base condensation, and amide coupling. Key parameters include:
  • Catalysts: Use of Lewis acids (e.g., ZnCl₂) to enhance imine formation efficiency .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or THF) for solubility and reaction homogeneity .
  • Temperature Control: Maintaining 60–80°C during imine condensation to prevent side reactions .
  • Purification: Column chromatography with silica gel (hexane:ethyl acetate gradients) to isolate the Z-isomer .

Q. What spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer:
  • ¹H/¹³C NMR: Assign peaks to confirm the Z-configuration of the imine group (δ 8.5–9.0 ppm for imine protons) and the tetrahydrofuran (THF) methylene group (δ 3.5–4.0 ppm) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., m/z 521.12 [M+H]⁺) and isotopic patterns for bromine .
  • IR Spectroscopy: Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and NH amide bands (~3300 cm⁻¹) .

Q. How can researchers design initial biological activity screening assays?

  • Methodological Answer: Use in vitro assays targeting enzymes or receptors structurally similar to known chromene targets:
  • Kinase Inhibition: Screen against tyrosine kinases (e.g., EGFR) using fluorescence polarization assays .
  • Anticancer Activity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
  • Anti-inflammatory Potential: Measure COX-2 inhibition via ELISA .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer: The bromo group at position 6 and the electron-withdrawing fluoro substituent on the phenyl ring direct reactivity:
  • Steric Effects: The tetrahydrofuran-2-ylmethyl group may hinder nucleophilic attack at the chromene core. Computational modeling (DFT) can predict reactive sites .
  • Electronic Effects: The electron-deficient imine nitrogen increases susceptibility to reduction (e.g., NaBH₄) or acid-catalyzed hydrolysis. Monitor via TLC and adjust pH to stabilize intermediates .

Q. What strategies resolve contradictions in biological activity data across different assay models?

  • Methodological Answer:
  • Dose-Response Validation: Repeat assays with standardized concentrations (e.g., 1–100 µM) to rule out false positives .
  • Target-Specific Profiling: Use CRISPR-edited cell lines to isolate pathways (e.g., apoptosis vs. necrosis) .
  • Metabolic Stability Testing: Incubate with liver microsomes to assess degradation rates impacting in vivo vs. in vitro results .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Methodological Answer:
  • Core Modifications: Replace the tetrahydrofuran group with pyrrolidine to compare steric effects on bioactivity .
  • Substituent Analysis: Synthesize analogs with Cl instead of Br at position 6 to evaluate halogen-dependent toxicity .
  • Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to identify critical interactions with target proteins (e.g., hydrogen bonding with the amide carbonyl) .

Q. What experimental and computational methods validate the compound’s mechanism of action?

  • Methodological Answer:
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity to target proteins (e.g., ΔG values) .
  • Molecular Dynamics Simulations: Model conformational changes in target enzymes upon compound binding .
  • Gene Expression Profiling: RNA-seq to identify downstream genes regulated by the compound (e.g., apoptosis markers like BAX/BCL-2) .

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